ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

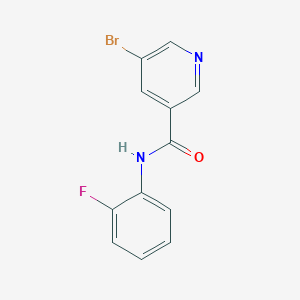

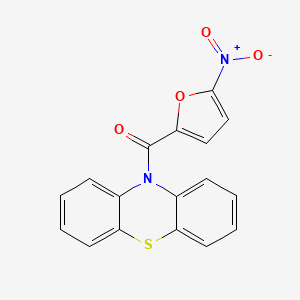

Ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate is a chemical compound belonging to the pyrrole class, which is of significant interest due to its potential as a precursor for synthesizing various heterocyclic compounds. The focus on this compound stems from the pyrrole moiety's relevance in pharmaceuticals, agrochemicals, and dyes.

Synthesis Analysis

The synthesis of this compound involves condensation reactions, starting with ethyl acetoacetate and chloroacetyl chloride, followed by cyclization with ammonia or an amine to form the pyrrole ring. Further acylation and chloromethylation steps yield the target compound. This synthesis process is characterized by its efficiency and the ability to introduce functional groups selectively (Rawat et al., 2014).

Molecular Structure Analysis

Quantum chemical calculations and spectroscopic analyses (NMR, IR, UV-Vis) have been employed to elucidate the molecular structure of this compound. These studies reveal the compound's electronic structure, confirming the presence of key functional groups and providing insight into the molecular conformation and stability (Singh et al., 2013).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including nucleophilic substitutions, due to the presence of the chloromethyl group. It serves as a versatile intermediate for synthesizing more complex heterocyclic structures. Its reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the pyrrole ring (Kumar et al., 2013).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility, are determined by its molecular structure. The compound exhibits moderate solubility in common organic solvents like dichloromethane, ethanol, and acetone, facilitating its use in various synthetic applications (Dawadi & Lugtenburg, 2011).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are significantly impacted by the pyrrole ring and the attached functional groups. Studies on its chemical behavior highlight the compound's potential as a building block for synthesizing pharmacologically active molecules, exhibiting specific interactions with biological targets (Rawat et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis of Highly Functionalised Pyrrolidines

The chemical compound has been utilized in the synthesis of highly functionalised pyrrolidines through a four-component reaction involving ethyl 4-chloroacetoacetate, aromatic aldehydes, and ammonium acetate. This process offers stereoselective access to ethyl 1-acetyl-4-hydroxy-5-[hydroxy(aryl)methyl]-2-aryl-2,3-dihydro-1H-pyrrole-3-carboxylates via a tandem Mannich-substitution-acetylation-aldol sequence of reactions (Devi & Perumal, 2006).

Hydrogen-bonding Patterns in Pyrrole Derivatives

Research into the hydrogen-bonding patterns of derivatives of 2,4-dimethylpyrrole, including compounds similar to ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate, highlights the importance of these interactions in determining the crystal and molecular structures. These studies have contributed to understanding the structural basis for the reactivity and properties of such compounds (Senge & Smith, 2005).

Oxidation Products of Substituted Pyrroles

Investigations into the oxidation products of 4-substituted 3-amino-2,5-dimethylpyrroles, aimed at preparing compounds like this compound, have provided insights into the mechanisms of aerial oxidation and its impact on the structure and reactivity of pyrrole derivatives (Cirrincione et al., 1987).

Chemical Reactivity and NLO Properties

Studies on the chemical reactivity and non-linear optical (NLO) properties of pyrrole–chalcone derivatives, including those structurally related to this compound, have led to the development of new materials with potential applications in optics and electronics. The synthesis and characterization of these compounds provide valuable information for designing molecules with enhanced NLO responses (Singh et al., 2015).

Eigenschaften

IUPAC Name |

ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-4-16-11(15)10-6(2)9(7(3)14)8(5-12)13-10/h13H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSUKDARMKBUFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)CCl)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5604136.png)

![6-oxo-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5604153.png)

![4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5604168.png)

![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5604173.png)

![3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5604184.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B5604196.png)

![4,6,8-trimethyl-2-[(2-phenylethyl)thio]quinazoline](/img/structure/B5604223.png)

![1,9-dimethyl-4-[(4-methyl-2-thienyl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604238.png)